molecular formula C19H35NO7 B13761248 Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate CAS No. 6280-25-7

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate

Cat. No.: B13761248
CAS No.: 6280-25-7
M. Wt: 389.5 g/mol
InChI Key: HSMLJLDRTDMWRF-UHFFFAOYSA-N
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Description

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate (CAS 72968-69-5) is a complex carbamate-carbonate hybrid compound. Its structure features a hexyl carbonate group linked via an ethylamino bridge to a 1-oxopropan-2-yl moiety, which is further esterified with a hexyloxycarbonyloxy group.

Properties

CAS No.

6280-25-7

Molecular Formula

C19H35NO7

Molecular Weight

389.5 g/mol

IUPAC Name

[1-(2-hexoxycarbonyloxyethylamino)-1-oxopropan-2-yl] hexyl carbonate

InChI

InChI=1S/C19H35NO7/c1-4-6-8-10-13-24-18(22)26-15-12-20-17(21)16(3)27-19(23)25-14-11-9-7-5-2/h16H,4-15H2,1-3H3,(H,20,21)

InChI Key

HSMLJLDRTDMWRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate typically involves the reaction of hexyl chloroformate with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with hexyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbonate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially in the field of anticoagulants and anti-inflammatory agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with target enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(Hexyloxy)-1-oxo-2-propanyl 2-hydroxypropanoate (CAS 73747-55-4)

Structure: This lactate-derived ester contains a hexyloxy group, a central ketone, and a 2-hydroxypropanoate moiety. Molecular Weight: 246.3 g/mol (C₁₂H₂₂O₅) . Key Properties:

  • Density: 1.062 g/cm³
  • Boiling Point: 334.7°C at 760 mmHg
  • Vapor Pressure: 8.84E-06 mmHg at 25°C . Applications: Likely used as a plasticizer, emollient, or intermediate in cosmetic formulations due to its ester groups. Hazards: Not explicitly reported, but similar esters may cause mild skin/eye irritation .

Comparison with Target Compound :

  • Lipophilicity : The target compound’s extended alkyl chains (two hexyl groups) may increase lipophilicity compared to the lactate ester.

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid (CAS 1009120-05-1)

Structure : A carbamate-linked acetic acid derivative with an oxetane ring.
Hazards :

  • Acute toxicity (oral, H302)
  • Skin/eye irritation (H315, H319)
  • Respiratory irritation (H335) .
    Applications : Likely a synthetic intermediate for pharmaceuticals, leveraging the oxetane ring’s metabolic stability.

Comparison with Target Compound :

  • Reactivity : The oxetane ring in ’s compound enhances rigidity and metabolic stability, whereas the target compound’s linear alkyl chains prioritize hydrophobicity and degradation kinetics.
  • Toxicity: The target compound’s hazards are unreported, but its carbamate group may pose lower acute toxicity than the methoxycarbonyl-amino moiety in .

1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane (CAS 2461-15-6)

Structure : An epoxypropane derivative with a branched ethylhexyl ether group.
Applications : Used in polymer crosslinking, adhesives, and coatings due to its epoxy reactivity .

Comparison with Target Compound :

  • Functionality : The epoxy group enables covalent bonding in polymers, contrasting with the target compound’s hydrolyzable ester/carbamate linkages.
  • Thermal Stability : Epoxypropane derivatives typically decompose above 200°C, whereas the target compound’s carbonate esters may degrade at higher temperatures (~300°C) .

Data Table: Key Properties of Compared Compounds

Property Target Compound (CAS 72968-69-5) 1-(Hexyloxy)-1-oxo-2-propanyl 2-hydroxypropanoate (CAS 73747-55-4) 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid (CAS 1009120-05-1) 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane (CAS 2461-15-6)
Molecular Formula Not Provided C₁₂H₂₂O₅ Not Provided C₁₁H₂₀O₂
Molecular Weight (g/mol) Estimated >350 246.3 Not Provided 184.3
Key Functional Groups Carbamate, Carbonate, Ester Ester, Ketone, Hydroxy Carbamate, Oxetane, Carboxylic Acid Epoxide, Ether
Boiling Point (°C) Not Reported 334.7 Not Reported ~200 (decomposes)
Hazards Unreported Mild irritation (inferred) H302, H315, H319, H335 Epoxide-related reactivity
Applications Prodrugs, Drug Delivery Cosmetics, Plasticizers Pharmaceutical Intermediates Polymers, Adhesives

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